Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Analytical Chemistry Sample Preparation Method Development

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS 70275-54-6), also referred to as Ethyl 4-hydroxyphenethylcarbamate or N-Carbaethoxy-tyramin, is a small-molecule carbamate (C₁₁H₁₅NO₃, MW 209.24 g/mol) featuring a 4-hydroxyphenethylamine (tyramine) core protected by an ethyl carbamate (ethoxycarbonyl) group. It is synthesized via condensation of tyramine with ethyl chloroformate under basic conditions.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 70275-54-6
Cat. No. B1303061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
CAS70275-54-6
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)
InChIKeyPTGMINZYLYOVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS 70275-54-6): Procurement-Grade Physicochemical & Structural Identity Profile


Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS 70275-54-6), also referred to as Ethyl 4-hydroxyphenethylcarbamate or N-Carbaethoxy-tyramin, is a small-molecule carbamate (C₁₁H₁₅NO₃, MW 209.24 g/mol) featuring a 4-hydroxyphenethylamine (tyramine) core protected by an ethyl carbamate (ethoxycarbonyl) group. It is synthesized via condensation of tyramine with ethyl chloroformate under basic conditions . The compound serves as a protected tyramine building block in organic synthesis and as a key intermediate or reference standard in pharmaceutical impurity profiling [1]. Commercially, it is supplied at purities of ≥95% to 98%, with recommended long-term storage at −20 °C .

Why Generic Substitution of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Fails: Physicochemical & Handling Divergence from Boc- and Cbz-protected Analogs


The ethyl carbamate (ethoxycarbonyl) protecting group imbues CAS 70275-54-6 with a unique balance of volatility, lipophilicity (predicted LogP ~2.07), and thermal handling properties that differ substantially from the widely used tert-butyloxycarbonyl (Boc; LogP ~2.85, solid mp 71–75 °C) and benzyloxycarbonyl (Cbz; MW 271.31, solid) analogs [1]. These differences mean that substituting CAS 70275-54-6 with its Boc or Cbz congeners directly alters reaction work-up (extraction vs. filtration), chromatographic retention (RP-HPLC), and thermal stability profiles. The following quantitative evidence section details the critical dimensions where CAS 70275-54-6 demonstrates verifiable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Against Closest Carbamate Analogs


Ethyl vs. Methyl Carbamate: Lipophilicity-Driven Selection for RP-HPLC Retention & Liquid-Liquid Extraction

The target compound exhibits a computed LogP (XLogP3) of 1.9 and an experimentally measured LogP of 2.07, which is 0.6 log units higher than the methyl ester analog (XLogP ~1.5). This increased lipophilicity directly translates to longer retention on reversed-phase columns and higher partition coefficients into organic solvents such as ethyl acetate or dichloromethane, facilitating more efficient liquid-liquid extraction during sample clean-up [1]. In regulated pharmaceutical impurity methods (e.g., for Glipizide-related substances), this retention difference enables baseline separation from early-eluting polar matrix interferences .

Analytical Chemistry Sample Preparation Method Development

Ethyl vs. Tert-Butyl Carbamate: LogP Delta Governs Chromatographic Selectivity and Metabolic Stability in Prodrug Design

Relative to N-Boc-tyramine (CAS 64318-28-1; LogP = 2.85, solid mp 71–75 °C), the ethyl carbamate shows an approximately 0.8 log unit lower LogP (2.07 vs. 2.85). This reduced lipophilicity predicts shorter RP-HPLC retention (~2–3 min difference under generic 5–95% acetonitrile gradients) and potentially distinct metabolic fate: ethyl carbamates are subject to esterase-mediated hydrolysis yielding ethanol and tyramine, whereas Boc groups require acidic deprotection conditions [1]. The target compound is also reported as a liquid at ambient temperature (bp 387 °C) rather than a crystalline solid, eliminating the need for dissolution prior to liquid-handling steps .

Medicinal Chemistry Prodrug Design Chromatography

Ethyl vs. Benzyl Carbamate: Reduced Molecular Weight and Higher Volatility Enable GC-MS Detection

Compared to N-Cbz-tyramine (CAS 29655-46-7; MW 271.31 g/mol), the target compound possesses a 22.8% lower molecular weight (209.24 vs. 271.31 g/mol) and a significantly lower boiling point (387 °C vs. predicted >450 °C for the benzyl analog). This reduced mass and higher volatility render the ethyl carbamate amenable to gas chromatography-mass spectrometry (GC-MS) analysis without additional derivatization, a critical advantage for volatile impurity profiling in pharmaceutical quality control . The benzyl analog, being a higher-mass solid, typically requires LC-MS or derivatization for GC analysis, increasing method complexity and analysis time.

Residue Analysis GC-MS Volatile Derivatization

MAO-A Inhibitory Activity: Quantitative IC₅₀ Benchmark Against Clorgyline Reference Standard

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (reported synonym: N-Carbaethoxy-tyramin) has been evaluated for MAO-A inhibition in rat liver mitochondrial preparations, yielding an IC₅₀ of 9.51 µM (9.51 × 10³ nM) using p-tyramine as substrate [1]. In parallel, the compound showed substantially more potent inhibition of MAO-B with an IC₅₀ of 0.29 µM (290 nM) under identical assay conditions, indicating a ~33-fold MAO-B selectivity [1]. In contrast, the clinical MAO-A inhibitor clorgyline achieves >90% MAO-A inhibition at sub-nanomolar concentrations, while the Boc-protected analog (CAS 64318-28-1) does not contain the intact carbamate pharmacophore and is therefore not directly comparable as a proteogenic MAO inhibitor [2].

Neuroscience Enzyme Inhibition Monoamine Oxidase

Pharmacopoeial Impurity Reference: Structural Confirmation via ¹H NMR Chemical Shift Fingerprint

The compound is cataloged as an impurity standard in pharmaceutical contexts (e.g., Glipizide impurity profiling). Its ¹H NMR spectrum in CDCl₃ provides a diagnostic fingerprint: δ 4.78 (s, 1H, phenolic OH), δ 4.14–4.09 (m, 2H, OCH₂CH₃), δ 3.40–3.38 (m, 2H, NHCH₂), δ 2.74–2.69 (m, 2H, CH₂Ar), and δ 1.24–1.19 (m, 3H, CH₃) . This distinct signature, particularly the phenolic OH singlet and ethyl ester quartet region, allows unambiguous identification and quantification when co-eluting with the parent drug substance or process-related impurities during HPLC-UV or LC-MS analysis [1].

Pharmaceutical QC Reference Standards Structure Elucidation

Storage Stability and Purity: Vendor-Certified Specifications for −20 °C Long-Term Integrity

Commercially, Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is supplied at ≥95% purity (AKSci) or 98% purity (Leyan), with recommended storage at −20 °C for 1–2 years to prevent carbamate hydrolysis and oxidative degradation of the free phenolic group . In comparison, the Boc analog (CAS 64318-28-1) is typically stored at 2–8 °C (refrigerated), and the Cbz analog (CAS 29655-46-7) at room temperature in a desiccator. The lower recommended storage temperature for the ethyl carbamate reflects its greater susceptibility to thermal and hydrolytic degradation, an important consideration for inventory planning and cold-chain logistics in procurement [1].

Chemical Procurement Stability Quality Specification

Procurement-Relevant Application Scenarios for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate


Pharmaceutical Reference Standard for Glipizide and Sulfonylurea Impurity Profiling

As a structurally confirmed impurity related to the sulfonylurea drug class, CAS 70275-54-6 can be procured as a secondary reference standard for HPLC-UV or LC-MS/MS impurity methods. Its distinct LogP (~2.07) and UV-absorbing phenolic chromophore enable robust detection at 254–280 nm, with chromatographic retention orthogonal to polar sulfonamide impurities [1]. The diagnostic ¹H NMR signature (phenolic OH at δ 4.78) further supports identity confirmation during method validation per ICH Q2(R1) guidelines [2].

Tyramine-Prodrug Design: Esterase-Labile Carbamate for CNS-Targeted Delivery

Medicinal chemistry groups exploring tyramine-based CNS prodrugs can leverage the ethyl carbamate as an esterase-cleavable protecting group. The ethyl ester linkage is susceptible to systemic esterases, releasing free tyramine in vivo, while the moderate MAO-A IC₅₀ (9.51 µM) suggests that the intact carbamate may exhibit partial MAO inhibition prior to hydrolysis [1]. The Boc analog, in contrast, requires acidic conditions for deprotection and lacks MAO-inhibitory activity, making the ethyl carbamate the preferred choice for concurrent prodrug activation and target engagement studies [2].

GC-MS Volatile Carbamate Method Development for Residue and Metabolite Analysis

With a molecular weight of 209.24 g/mol and a boiling point of 387 °C, CAS 70275-54-6 is sufficiently volatile for direct GC-MS analysis without derivatization [1]. Analytical laboratories developing methods for carbamate residue detection in food, environmental, or biological matrices can use this compound as a system suitability standard or surrogate recovery standard (SRS). The higher volatility compared to the benzyl analog (Cbz-tyramine, MW 271.31, solid) reduces inlet discrimination and improves peak shape, directly benefiting quantitative accuracy [2].

Organic Synthesis Building Block for 4-Hydroxyphenethylamine-Derived Libraries

As a protected form of tyramine, the ethyl carbamate serves as a versatile intermediate in parallel synthesis of phenethylamine-derived compound libraries. The liquid physical state at ambient temperature enables accurate liquid dispensing via automated liquid handlers, a significant practical advantage over the solid Boc and Cbz analogs that require weighing or pre-dissolution [1]. The ethoxycarbonyl group can be selectively removed under mild basic hydrolysis conditions (e.g., K₂CO₃/MeOH/H₂O), orthogonal to acid-labile protecting group strategies, allowing chemists to design convergent synthetic routes with reduced protecting group incompatibility [2].

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